- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,

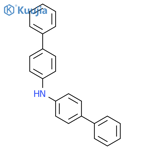

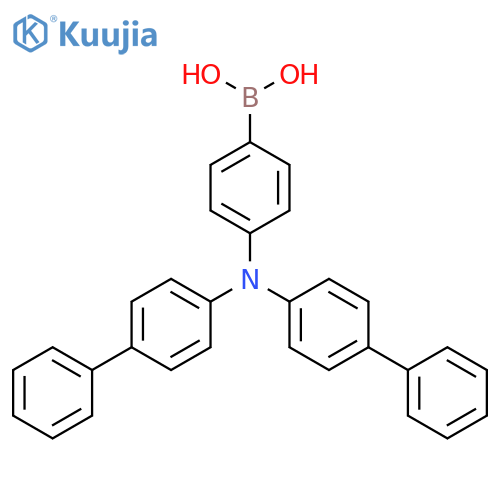

Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

4-(Dibiphenyl-4-ylamino)phenylboronic acid ist eine hochwertige bororganische Verbindung, die sich durch ihre einzigartige Struktur und Reaktivität auszeichnet. Die Verbindung enthält sowohl einen Dibiphenylamin-Rest als auch eine Phenylboronsäuregruppe, was sie besonders nützlich für Suzuki-Kupplungsreaktionen und andere palladiumkatalysierte Kreuzkupplungen macht. Aufgrund ihrer elektronenreichen Struktur eignet sie sich hervorragend als Baustein für die Synthese komplexer organischer Materialien, insbesondere für optoelektronische Anwendungen wie OLEDs oder organische Photovoltaik. Die Verbindung zeigt eine hohe Stabilität und gute Löslichkeit in gängigen organischen Lösungsmitteln, was die Handhabung im Labor erleichtert. Ihre Reinheit und definierte Struktur machen sie zu einem zuverlässigen Reagenz für präzise Synthesen in der akademischen und industriellen Forschung.

943836-24-6 structure

Produktname:4-(Dibiphenyl-4-ylamino)phenylboronic acid

CAS-Nr.:943836-24-6

MF:C30H24BNO2

MW:441.328067779541

CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-(Dibiphenyl-4-ylamino)phenylboronic acid

- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)

- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid

- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid

-

- Inchi: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H

- InChI-Schlüssel: BEBLXYZXQGRFKD-UHFFFAOYSA-N

- Lächelt: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 34

- Anzahl drehbarer Bindungen: 6

Experimentelle Eigenschaften

- Dichte: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 234-237 ºC (hexane )

- Löslichkeit: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

¥1129.00 | 2024-04-24 | |

| Ambeed | A474439-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$183.0 | 2025-03-04 | |

| Chemenu | CM131492-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$250 | 2021-08-05 | |

| Alichem | A019128092-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 95% | 1g |

$620.00 | 2023-08-31 | |

| Ambeed | A474439-100mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 100mg |

$41.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1336405-1g |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 1g |

$175 | 2023-09-04 | |

| A2B Chem LLC | AI63093-250mg |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 250mg |

$42.00 | 2023-12-29 | |

| Key Organics Ltd | BS-51144-1g |

(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | >97% | 1g |

£251.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 250mg |

¥386.00 | 2024-04-24 | |

| Ambeed | A474439-5g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 5g |

$614.0 | 2025-03-04 |

4-(Dibiphenyl-4-ylamino)phenylboronic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Referenz

- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Referenz

- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referenz

- Diversification of carbazoles by LiCl-mediated catalytic CuI reaction, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

Referenz

- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Referenz

- Organic luminescent compound used in OLED, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C

Referenz

- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

Referenz

- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

Referenz

- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux

Referenz

- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Referenz

- Benzopyrimidine derivative, preparation and application in OLED, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

Referenz

- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C

Referenz

- Organic light-emitting compound, organic light-emitting device and its application, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

Referenz

- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux

Referenz

- Carbazole-containing organic compound and application thereof, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C

Referenz

- Preparation of hole type organic electroluminescent compounds, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Referenz

- Fluorene derivative and its application in organic light emitting device, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

Referenz

- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

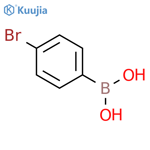

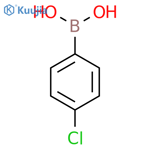

- (4-chlorophenyl)boronic acid

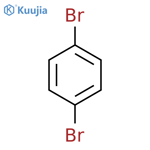

- 1,4-Dibromobenzene

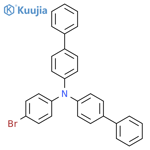

- Bis-Biphenyl-4-yl-amine

- (4-bromophenyl)boronic acid

- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

4-(Dibiphenyl-4-ylamino)phenylboronic acid Verwandte Literatur

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid) Verwandte Produkte

- 2138163-43-4(1-(4-Methylphenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione)

- 847397-86-8(1-3-(methylsulfanyl)phenyl-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

- 1155066-35-5(3-(3,5-Dimethylpyrazol-1-yl)benzonitrile)

- 1022972-01-5(8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one)

- 1094646-06-6(1-(3-methylbutyl)-1H-indol-5-amine)

- 2228222-69-1(5-3-methoxy-4-(trifluoromethyl)phenyl-1,3-oxazol-2-amine)

- 2229471-84-3(4-(3-bromo-2,2-dimethylpropyl)-5-methoxy-1,3-dimethyl-1H-pyrazole)

- 937602-18-1(2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione)

- 2640866-16-4(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine)

- 327060-90-2(N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid

Reinheit:99%

Menge:200KG

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid

Reinheit:99%/99%

Menge:1g/5g

Preis ($):165.0/553.0